molecular formula C8H17N B11962641 3-Ethyl-2,4-dimethylpyrrolidine CAS No. 5666-10-4

3-Ethyl-2,4-dimethylpyrrolidine

Cat. No.: B11962641
CAS No.: 5666-10-4
M. Wt: 127.23 g/mol
InChI Key: GTDYINNWQOHUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2,4-dimethylpyrrolidine is an organic compound with the molecular formula C8H17N It is a derivative of pyrrolidine, characterized by the presence of ethyl and dimethyl groups attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,4-dimethylpyrrolidine can be achieved through several methods. One common approach involves the alkylation of pyrrolidine with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:

    Alkylation of Pyrrolidine: Pyrrolidine is treated with ethyl bromide and methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

    Purification: The resulting product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,4-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of substituted pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a strong base such as sodium hydride in an aprotic solvent.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered alkyl groups.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

3-Ethyl-2,4-dimethylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Ethyl-2,4-dimethylpyrrole: A structurally similar compound with a pyrrole ring instead of a pyrrolidine ring.

    2,4-Dimethylpyrrolidine: Lacks the ethyl group, making it less sterically hindered.

    3-Ethylpyrrolidine: Lacks the dimethyl groups, resulting in different chemical properties.

Uniqueness: 3-Ethyl-2,4-dimethylpyrrolidine is unique due to the presence of both ethyl and dimethyl groups, which confer distinct steric and electronic properties. These modifications can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

CAS No.

5666-10-4

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

3-ethyl-2,4-dimethylpyrrolidine

InChI

InChI=1S/C8H17N/c1-4-8-6(2)5-9-7(8)3/h6-9H,4-5H2,1-3H3

InChI Key

GTDYINNWQOHUAH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNC1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.